CHIR-124 is a potent and selective small molecule inhibitor of Checkpoint kinase 1 (CHK1) [, , , , , , , , ]. It belongs to the quinolone chemical class and is structurally distinct from other known CHK1 inhibitors []. CHIR-124 plays a significant role in scientific research, particularly in the fields of oncology and cell biology, where it is used to investigate cell cycle regulation, DNA damage response mechanisms, and potential therapeutic strategies for cancer treatment [, , , , , , , , , , , , , ].
Mechanism of Action
CHIR-124 exerts its effects by selectively inhibiting the activity of CHK1, a serine/threonine-specific protein kinase that plays a critical role in the DNA damage response pathway [, , , , , , , ].
Inhibition of CHK1 Kinase Activity: CHIR-124 binds to the ATP-binding site of CHK1, preventing its phosphorylation and activation [, , , ]. This inhibition disrupts the ability of cells to activate the G2/M checkpoint, a crucial cell cycle checkpoint that allows cells to repair DNA damage before entering mitosis [, , , , , , ].
Abrogation of Cell Cycle Checkpoints: By inhibiting CHK1, CHIR-124 prevents the activation of downstream targets involved in cell cycle arrest, such as CDC25A, leading to the abrogation of the G2/M checkpoint [, , ]. This abrogation forces cells with damaged DNA to progress through mitosis prematurely, leading to mitotic catastrophe and cell death [, , ].
Synergistic Effects with Other Anti-Cancer Agents: CHIR-124 has shown synergistic cytotoxic effects when combined with other anti-cancer agents, such as topoisomerase I poisons (e.g., camptothecin, SN-38, irinotecan) and gemcitabine [, , , , , , , ]. This synergy is attributed to the ability of CHIR-124 to enhance DNA damage and promote apoptosis induced by these agents [, , , , , , , ].
Role of CHK1 in Cell Cycle Regulation: CHIR-124 is used to study the role of CHK1 in regulating cell cycle checkpoints, particularly the G2/M checkpoint [, , , , , ]. Its use has helped researchers understand how CHK1 inhibition affects cell cycle progression and DNA damage response.
Mechanisms of DNA Damage Response: CHIR-124 is employed to investigate the intricate mechanisms involved in cellular responses to DNA damage [, , , , ]. Its application has provided insights into the interplay between CHK1 and other DNA damage response proteins, shedding light on the complex signaling pathways involved.
Overcoming Drug Resistance: Research indicates that CHIR-124 can enhance the sensitivity of cancer cells to certain chemotherapeutic agents, potentially overcoming drug resistance mechanisms [, , , , , , ]. This finding highlights its potential for developing combination therapies for resistant cancers.
Synthetic Lethality in Cancer Therapy: Studies have explored the synthetic lethal interactions between CHK1 inhibition by CHIR-124 and specific genetic alterations in cancer cells [, ]. This research aims to identify vulnerabilities in cancer cells that can be exploited for targeted therapeutic interventions.
Pre-Clinical Evaluation of Cancer Treatments: CHIR-124 is used in pre-clinical models, such as patient-derived xenografts (PDTX) and multicellular tumor spheroid models, to evaluate the efficacy of novel anti-cancer agents and treatment strategies [, , ]. These models help to predict the potential success of new therapies in clinical settings.
Related Compounds
Camptothecin
Compound Description: Camptothecin is a plant alkaloid that acts as a topoisomerase I poison, inhibiting the religation step of topoisomerase I, leading to DNA damage and apoptosis. [, , ]
Relevance: Camptothecin is relevant to CHIR-124 because their mechanisms of action synergize in inducing cell death. CHIR-124 enhances the cytotoxicity of camptothecin by abrogating cell cycle checkpoints, preventing DNA repair, and pushing cells towards apoptosis. [, , ]
SN-38
Compound Description: SN-38 is an active metabolite of irinotecan, a topoisomerase I inhibitor used in cancer therapy. SN-38 exhibits more potent inhibition of topoisomerase I compared to irinotecan. []
Relevance: Similar to camptothecin, SN-38's efficacy is enhanced by CHIR-124. CHIR-124 abrogates SN-38-induced S and G2-M cell cycle checkpoints, leading to increased cytotoxicity. []
Irinotecan
Compound Description: Irinotecan is a prodrug that gets converted into SN-38, a potent topoisomerase I inhibitor, in the body. It is used to treat various cancers, including colorectal cancer. []
Relevance: Irinotecan's mechanism of action is closely tied to SN-38, making its anti-tumor activity susceptible to enhancement by CHIR-124 through cell cycle checkpoint abrogation. []
UCN-01 (7-Hydroxystaurosporine)
Compound Description: UCN-01 is a staurosporine analog initially developed as a protein kinase C inhibitor but later found to be a potent inhibitor of CHK1. [, ]
Relevance: UCN-01's ability to inhibit CHK1 makes it mechanistically similar to CHIR-124. Both compounds disrupt cell cycle checkpoints and sensitize cells to DNA damage, enhancing the efficacy of DNA-damaging agents. [, ]
AZD7762
Compound Description: AZD7762 is a potent and selective inhibitor of CHK1, primarily investigated for its potential to enhance the efficacy of DNA-damaging chemotherapeutic agents. []
Relevance: AZD7762 shares a similar mechanism of action with CHIR-124, inhibiting CHK1 and disrupting cell cycle checkpoints, making them both suitable for combination therapy with DNA-damaging agents. []
Voreloxin (formerly MK-8776)
Compound Description: Voreloxin is a potent and selective small molecule inhibitor of CHK1, currently under investigation for its potential as an anticancer agent in clinical trials. []
Relevance: Voreloxin and CHIR-124 exhibit similar mechanisms of action by inhibiting CHK1, highlighting a potential for synergistic effects when combined with other anticancer agents, especially in cancers with specific vulnerabilities like EZH2 deficiency. []
LY2603618
Compound Description: LY2603618 is a selective inhibitor of CHK1 that has been investigated in preclinical studies for its potential to enhance the cytotoxicity of DNA-damaging agents. []
Relevance: LY2603618 shares a common target with CHIR-124, both inhibiting CHK1, suggesting similar applications in enhancing the efficacy of DNA-damaging chemotherapy regimens. []
Elesclomol
Compound Description: Elesclomol is a small molecule that induces oxidative stress and apoptosis in cancer cells, particularly those with high metabolic activity. It has been investigated for its potential as an anticancer agent in clinical trials. []
Relevance: While structurally dissimilar to CHIR-124, Elesclomol was identified alongside CHIR-124 in a high-throughput screen for compounds overcoming P-glycoprotein (Pgp)-mediated multidrug resistance. This suggests potential applications for both compounds in treating cancers exhibiting Pgp overexpression, although their mechanisms for overcoming resistance might differ. []
Tyrphostin-9
Compound Description: Tyrphostin-9 is a tyrosine kinase inhibitor with demonstrated activity against various tyrosine kinases involved in cell signaling pathways, including those related to cell growth and proliferation. []
Relevance: Similar to Elesclomol, Tyrphostin-9 was identified alongside CHIR-124 in a screen for compounds overcoming Pgp-mediated multidrug resistance. While not directly targeting CHK1, Tyrphostin-9 showcases an alternative approach to sensitizing multidrug-resistant cancer cells, potentially complementing CHIR-124's effects. []
Brefeldin A
Compound Description: Brefeldin A is a lactone antibiotic known to interfere with intracellular protein transport by inhibiting Golgi apparatus function. It has been used as a tool to study protein trafficking and secretion in various cellular processes. []
Relevance: Despite its distinct mechanism of action compared to CHIR-124, Brefeldin A was identified alongside CHIR-124 as a compound capable of overcoming Pgp-mediated multidrug resistance. This suggests Brefeldin A's potential in sensitizing drug-resistant cancers, potentially offering alternative or synergistic strategies when used with CHK1 inhibitors like CHIR-124. []
PIK-75
Compound Description: PIK-75 is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cellular signaling pathways regulating cell growth, survival, and metabolism. []
Relevance: Although PIK-75 targets PI3K, it was found to inhibit Pgp activity similarly to CHIR-124, suggesting a potential for both compounds to overcome multidrug resistance mediated by Pgp overexpression. []
Rapamycin (Sirolimus)
Compound Description: Rapamycin is a macrolide compound that inhibits the mechanistic target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism. It is used clinically as an immunosuppressant and for its anti-cancer properties. []
Relevance: Rapamycin demonstrated synergistic lethality with CHIR-124 in MYC-driven tumor models. This synergy stems from rapamycin's ability to inhibit de novo pyrimidine synthesis, exacerbating the replicative stress induced by CHIR-124. []
TLC388
Compound Description: TLC388 is a camptothecin derivative and topoisomerase I inhibitor, exhibiting potential anti-cancer activity. []
Relevance: Similar to other topoisomerase I inhibitors, TLC388 benefits from CHIR-124's ability to abrogate cell cycle checkpoints, leading to enhanced cytotoxicity in cancer cells. []
Vorinostat (SAHA)
Compound Description: Vorinostat is a histone deacetylase inhibitor (HDACi) with approved clinical use for treating cutaneous T-cell lymphoma. It induces cell cycle arrest, differentiation, and apoptosis in cancer cells. []
Relevance: Although Vorinostat targets histone deacetylases, its efficacy is influenced by CHK1 activity. Inhibition of CHK1 by compounds like CHIR-124 can sensitize normal cells to Vorinostat-induced cell death, indicating a potential for increased toxicity when these drugs are combined. []
Romidepsin
Compound Description: Romidepsin is a histone deacetylase inhibitor (HDACi) approved for treating cutaneous T-cell lymphoma and peripheral T-cell lymphoma. It inhibits the enzymatic activity of histone deacetylases, leading to changes in gene expression and cell death in cancer cells. []
Relevance: Similar to Vorinostat, Romidepsin's efficacy is affected by CHK1 activity. Inhibition of CHK1 by compounds like CHIR-124 can increase the sensitivity of normal cells to Romidepsin-induced cell death, suggesting potential toxicity concerns when combining these agents. []
Entinostat (MS-275)
Compound Description: Entinostat is an orally bioavailable histone deacetylase inhibitor (HDACi) currently under investigation for its potential as an anticancer agent in clinical trials. []
Relevance: As with other HDACis like Vorinostat and Romidepsin, the activity of Entinostat is modulated by CHK1. Inhibition of CHK1 by compounds like CHIR-124 can sensitize normal cells to Entinostat-induced cell death, highlighting potential toxicity concerns with combination therapy. []
ZGDHu-1
Compound Description: ZGDHu-1 is a novel oxazine derivative demonstrating anti-tumor activity by inhibiting cell growth and inducing apoptosis in leukemia cells. []
Relevance: Although structurally distinct from CHIR-124, ZGDHu-1 induces G2/M phase cell cycle arrest, a process influenced by CHK1. CHIR-124's ability to abrogate this cell cycle arrest provides insights into the mechanism of action of ZGDHu-1 and potential points of interaction between both compounds. []
AZD1152
Compound Description: AZD1152 is an Aurora kinase inhibitor, specifically targeting Aurora B kinase, a key regulator of mitosis. It is being investigated for its potential as an anticancer agent. []
Relevance: While targeting a different kinase, AZD1152's mechanism of action overlaps with CHIR-124 as both can induce mitotic catastrophe in cancer cells. Combining AZD1152 with a CHK1 inhibitor like CHIR-124 might enhance its lethality, offering a potential therapeutic strategy. []
Gemcitabine
Compound Description: Gemcitabine is a nucleoside analog that interferes with DNA synthesis, leading to cell death. It is used in treating various cancers, including pancreatic cancer. []
Relevance: The combination of gemcitabine with CHK1 inhibitors like CHIR-124 has shown promise in preclinical models of pancreatic cancer. This combination aims to exploit the enhanced sensitivity of cancer cells to DNA damage when CHK1-mediated cell cycle checkpoints are disrupted. []
MK-1775
Compound Description: MK-1775 is a small molecule inhibitor of WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint. It is being investigated for its potential to enhance the efficacy of DNA-damaging agents in cancer treatment. []
Relevance: Although MK-1775 targets WEE1 kinase, its activity can be influenced by CHK1 activity. Combining MK-1775 with CHK1 inhibitors like CHIR-124 might offer synergistic effects in overcoming drug resistance and enhancing treatment efficacy in certain cancers. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PCI-27483 has been used in trials studying the treatment of Pancreatic Cancer, Ductal Adrenocarcinoma, and Exocrine Pancreatic Cancer. Factor VIIa Inhibitor PCI-27483 is a reversible small-molecule inhibitor of activated factor VII (factor VIIa) with potential antineoplastic and antithrombotic activities. FVII, a serine protease, becomes activated (FVIIa) upon binding with TF forming the FVIIa/TF complex, which induces intracellular signaling pathways by activating protease activated receptor 2 (PAR-2). Upon subcutaneous administration, factor VIIa inhibitor PCI-27483 selectively inhibits factor FVIIa in the VIIa/TF complex, which may prevent PAR-2 activation and PAR2-mediated signal transduction pathways, thereby inhibiting tumor cell proliferation, angiogenesis, and metastasis of TF-overexpressing tumor cells. In addition, this agent inhibits both the extrinsic and intrinsic coagulation cascades, preventing blood clot formation. TF, a blood protein overexpressed on the cell surface of a variety of tumor cell types, may correlate with poor prognosis; PAR-2 (also known as thrombin receptor-like 1) is a G protein-coupled receptor (GPCR) and a protease-activated receptor.
CEP-14083 is a potent ALK inhibitor that has shown activity in an NPM/ALK–carrying T-cell lymphoma in vitro study. Presumably, this compound binds to the hinge region of the kinase in an ATP-competitive manner. CEP-14083 displays a potent activity against ALK in enzymatic assays (IC50 = 11 nmol/L). Further, CEP-14083 is also able to inhibit the insulin receptor at a concentration within a nanomolar range. In a preclinical assay, CEP-14083 showed that, via NPM/ALK TK inhibition, it could control the expression of molecules that determine T-cell identity and signaling in lymphoma cells. CEP-14083 has shown preclinical activity in both cell lines and animal models harboring ALK alteration.
CEP-14513 is a potent ALK inhibitor. CEP-14513 displayed potent ALK inhibitory activity in both in vitro enzymatic assay (IC50 = 5 nM) and cell-based assays of ALK tyrosine phosphorylation (IC50 = 30 nM).
CEP-28122 is a highly potent and selective orally active ALK inhibitor with a favorable pharmaceutical and pharmacokinetic profile and robust and selective pharmacologic efficacy against ALK-positive human cancer cells and tumor xenograft models in mice. Anaplastic lymphoma kinase (ALK) is constitutively activated in a number of human cancer types due to chromosomal translocations, point mutations, and gene amplification and has emerged as an excellent molecular target for cancer therapy.
Crizotinib is a 3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)pyrazol-4-yl]pyridin-2-amine that has R configuration at the chiral centre. The active enantiomer, it acts as a kinase inhibitor and is used for the treatment of patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) It has a role as an antineoplastic agent, a biomarker and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It is an enantiomer of an ent-crizotinib. Crizotinib is a tyrosine kinase receptor inhibitor used for the treatment of anaplastic lymphoma kinase (ALK) or ROS1-positive non-small cell lung cancer (NSCLC) tumors, as well as ALK-positive anaplastic large cell lymphoma (ALCL) and inflammatory myofibroblastic tumor (IMT). By targeting the echinoderm microtubule-associated protein-like 4 (EML4)-ALK fusion protein, crizotinib offers robust effectiveness in treating NSCLC in patients with this type of rearrangement. Crizotinib was the first-in-class drug used to treat ALK-positive tumors. Second- and third-generation ALK-tyrosine kinase-inhibitors have overcome many of the pharmacodynamic and genetic resistance mechanisms crizotinib is prone to. Crizotinib was approved by the FDA in 2011, and its use is accompanied by FDA-approved tests used to detect ALK and ROS1 rearrangements. Crizotinib is a Kinase Inhibitor. The mechanism of action of crizotinib is as a Cytochrome P450 3A Inhibitor, and Receptor Tyrosine Kinase Inhibitor, and Cytochrome P450 2B6 Inhibitor, and P-Glycoprotein Inhibitor, and Organic Cation Transporter 1 Inhibitor, and Organic Cation Transporter 2 Inhibitor. Crizotinib is a selective tyrosine kinase receptor inhibitor used in the therapy of selected cases of advanced non-small cell lung cancer. Crizotinib is associated with transient elevations in serum aminotransferase levels during treatment and rare instances of clinically apparent acute liver injury that can be severe and even fatal. Crizotinib is an orally available aminopyridine-based inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK) and the c-Met/hepatocyte growth factor receptor (HGFR) with antineoplastic activity. Crizotinib, in an ATP-competitive manner, binds to and inhibits ALK kinase and ALK fusion proteins. In addition, crizotinib inhibits c-Met kinase, and disrupts the c-Met signaling pathway. Altogether, this agent inhibits tumor cell growth. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK dysregulation and gene rearrangements are associated with a series of tumors. A piperidine and aminopyridine derivative that acts as an inhibitor of RECEPTOR PROTEIN-TYROSINE KINASES, including ANAPLASTIC LYMPHOMA KINASE (ALK) and HEPATOCYTE GROWTH FACTOR RECEPTOR (HGFR; c-Met). It is used in the treatment of NON-SMALL CELL LUNG CANCER.
Ensartinib is under investigation in clinical trial NCT03420508 (Treating Patients With Melanoma and ALK Alterations With Ensartinib). Ensartinib is an orally available small molecule inhibitor of the receptor tyrosine kinase anaplastic lymphoma kinase (ALK) with potential antineoplastic activity. Upon oral administration, ensartinib binds to and inhibits ALK kinase, ALK fusion proteins and ALK point mutation variants. Inhibition of ALK leads to the disruption of ALK-mediated signaling and eventually inhibits tumor cell growth in ALK-expressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK is not expressed in healthy adult human tissue but ALK dysregulation and gene rearrangements are associated with a series of tumors; ALK mutations are associated with acquired resistance to small molecule tyrosine kinase inhibitors.
2-[[2-[[1-[2-(dimethylamino)-1-oxoethyl]-5-methoxy-2,3-dihydroindol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluoro-N-methylbenzamide is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.
TGF-beta signaling pathway inhibitor GW6604 is a potent and selective ALK-5 inhibitor with potent anticancer activity. GW6604 is also a TGF-beta signaling pathway inhibitor. In vitro, GW6604 inhibited autophosphorylation of ALK5 with an IC of 140 nM and in a cellular assay inhibited TGF-beta-induced transcription of PAI-1 (IC: 500 nM). In vivo, GW6604 (40 mg kg(-1) p.o.) increased liver regeneration in TGF-beta-overexpressing mice, which had undergone partial hepatectomy. In an acute model of liver disease, GW6604 reduced by 80% the expression of collagen IA1. Inhibition of ALK5 could be an attractive new approach to treatment of liver fibrotic diseases by both preventing matrix deposition and promoting hepatocyte regeneration. ( Br J Pharmacol. 2005 May;145:166-77. ).